1-(3-Chloro-2-hydroxy-5-methylphenyl)ethan-1-one
Overview
Description
1-(3-Chloro-2-hydroxy-5-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H9ClO2 It is a chlorinated derivative of acetophenone, characterized by the presence of a hydroxyl group and a methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-2-hydroxy-5-methylphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chloro-2-hydroxy-5-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-2-hydroxy-5-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.
Major Products:
Oxidation: Formation of 3-chloro-2-hydroxy-5-methylbenzoic acid.
Reduction: Formation of 1-(3-chloro-2-hydroxy-5-methylphenyl)ethanol.
Substitution: Formation of 1-(3-methoxy-2-hydroxy-5-methylphenyl)ethan-1-one or 1-(3-cyano-2-hydroxy-5-methylphenyl)ethan-1-one.
Scientific Research Applications
1-(3-Chloro-2-hydroxy-5-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-hydroxy-5-methylphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the hydroxyl and chlorine groups can influence its binding affinity and specificity for molecular targets.
Comparison with Similar Compounds
- 1-(5-Chloro-2-hydroxy-3-methylphenyl)ethan-1-one
- 1-(2-Hydroxy-5-methylphenyl)ethan-1-one
- 1-(5-Chloro-2-hydroxyphenyl)ethan-1-one
Comparison: 1-(3-Chloro-2-hydroxy-5-methylphenyl)ethan-1-one is unique due to the specific positioning of the chlorine, hydroxyl, and methyl groups on the benzene ring. This arrangement can affect its reactivity and interaction with other molecules, distinguishing it from similar compounds with different substitution patterns.
Properties
IUPAC Name |
1-(3-chloro-2-hydroxy-5-methylphenyl)ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-5-3-7(6(2)11)9(12)8(10)4-5/h3-4,12H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSBYHFWKLPSOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)O)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30322505 | |
Record name | 1-(3-Chloro-2-hydroxy-5-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30322505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7507-88-2 | |
Record name | NSC401441 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401441 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3-Chloro-2-hydroxy-5-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30322505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.